molecular formula C11H14N4O B376744 2-(MORPHOLIN-4-YL)-1,3-BENZODIAZOL-1-AMINE

2-(MORPHOLIN-4-YL)-1,3-BENZODIAZOL-1-AMINE

Cat. No.: B376744
M. Wt: 218.26g/mol
InChI Key: IQEKCKWYLKTMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholinyl)-1H-benzimidazol-1-amine is a chemical compound that features a benzimidazole core substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-1,3-BENZODIAZOL-1-AMINE typically involves the reaction of benzimidazole derivatives with morpholine under specific conditions. One common method includes the use of a benzimidazole precursor, which is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-1H-benzimidazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-(4-Morpholinyl)-1H-benzimidazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-1,3-BENZODIAZOL-1-AMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinyl)-1H-benzimidazol-1-amine is unique due to its specific combination of the benzimidazole core and the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26g/mol

IUPAC Name

2-morpholin-4-ylbenzimidazol-1-amine

InChI

InChI=1S/C11H14N4O/c12-15-10-4-2-1-3-9(10)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8,12H2

InChI Key

IQEKCKWYLKTMNR-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=CC=CC=C3N2N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N2N

Origin of Product

United States

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